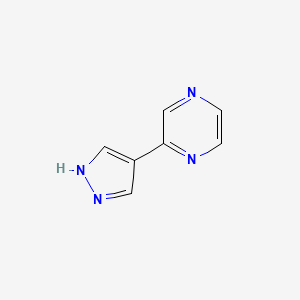

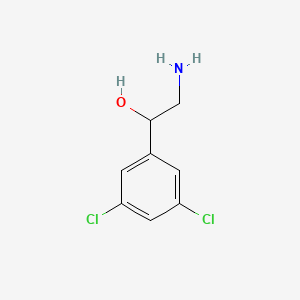

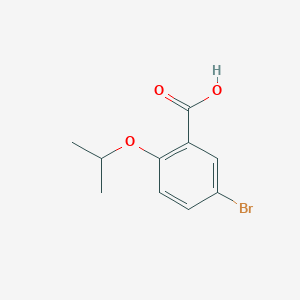

![molecular formula C12H15N3OS B1275559 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-44-3](/img/structure/B1275559.png)

4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and is often explored for potential pharmaceutical applications.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazine with carbon disulfide to form 1,2,4-triazole-5-thiones, which can then be further functionalized. For example, the synthesis of S-substituted derivatives of triazole-thiones involves the reaction with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides . Microwave-assisted synthesis has also been employed for the rapid synthesis of triazole derivatives, as seen in the preparation of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including FT-IR, UV-visible, and NMR spectroscopy. For instance, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, has been determined, revealing dihedral angles between the triazole rings and the benzene ring, as well as weak hydrogen bonds and C–H···π supramolecular interactions . Similarly, the crystal structure of (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione has been elucidated, showing the planarity of the triazole ring and its dihedral angles with adjacent benzene rings .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, to yield compounds with potential biological activities . The reactivity of these compounds can be influenced by their molecular electrostatic potential surfaces and electronic parameters, which can be studied using density functional theory (DFT) calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be predicted using quantum chemical calculations. For example, DFT calculations have been used to predict the nonlinear optical properties of triazole compounds, which can exceed those of urea, a commercial nonlinear optical material . The solubility and energetic behavior of these compounds in various solvent media can also be examined using theoretical methods .

Aplicaciones Científicas De Investigación

1. Neuroprotective and Anti-neuroinflammatory Agents

- Application Summary: This compound is used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .

- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

2. Influenza Neuraminidase Inhibitory Activity

- Application Summary: This compound is used in the synthesis of 4-methyl-5-(3-phenylacryloyl)thiazoles, which have shown inhibitory activity against influenza neuraminidase (NA) .

- Methods of Application: A series of 4-methyl-5-(3-phenylacryloyl)thiazoles based on chalcones were designed, synthesized, and evaluated for their influenza neuraminidase (NA) inhibitory activity in vitro .

- Results: Compounds A2 and A26 were more potent against NA with IC50 values of 8.2±0.5 μg/mL and 6.2±1.4 μg/mL, respectively .

3. Herbicidal Ionic Liquids

- Application Summary: This compound is used in the synthesis of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium .

- Methods of Application: Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .

- Results: The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

4. Antitumor Activity

- Application Summary: A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance and it exhibited pronounced antitumor activity .

- Methods of Application: The compound was synthesized and its antitumor activity was evaluated .

- Results: The compound exhibited pronounced antitumor activity .

5. Synthesis of Hydrazone

- Application Summary: This compound is used in the synthesis of hydrazone .

- Methods of Application: The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h yielded 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .

- Results: The structure of the newly synthesized heterocycle was confirmed through X-ray diffraction and spectral analyses .

Propiedades

IUPAC Name |

4-methyl-3-[1-(4-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8-4-6-10(7-5-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHSPALLUGDQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396503 |

Source

|

| Record name | 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588673-44-3 |

Source

|

| Record name | 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

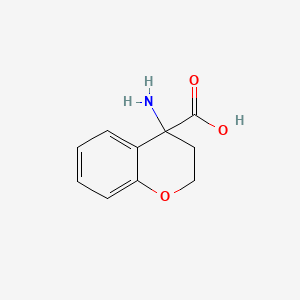

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

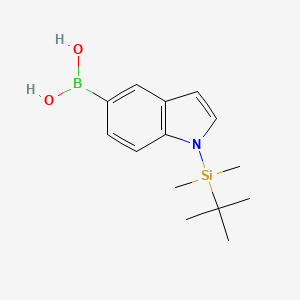

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)